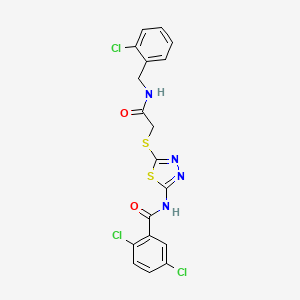

2,5-dichloro-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

2,5-Dichloro-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex small molecule featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a 2-chlorobenzylaminoacetamide group and a 2,5-dichlorobenzamide moiety. Its design incorporates multiple pharmacophoric elements: the thiadiazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity , while the chlorinated aromatic groups may enhance lipophilicity and target binding .

Properties

IUPAC Name |

2,5-dichloro-N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N4O2S2/c19-11-5-6-14(21)12(7-11)16(27)23-17-24-25-18(29-17)28-9-15(26)22-8-10-3-1-2-4-13(10)20/h1-7H,8-9H2,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRUDHLSEDAHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-dichloro-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key studies, mechanisms of action, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2,5-dichloro-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:

This compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of chlorine substituents and a thioether group enhances its reactivity and potential biological effects.

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported as low as 32 μg/mL against Staphylococcus aureus and Escherichia coli .

- Compounds derived from 1,3,4-thiadiazole have shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of compounds featuring the thiadiazole ring has been explored extensively. The cytostatic properties observed in related compounds suggest that 2,5-dichloro-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may inhibit cancer cell proliferation. Key findings include:

- The compound's ability to induce apoptosis in cancer cells has been noted in several studies.

- Synergistic effects with other chemotherapeutic agents have been observed, enhancing overall efficacy while potentially reducing toxicity .

The mechanisms underlying the biological activity of this compound appear to be multifaceted:

- Inhibition of DNA Synthesis : Compounds similar to 2,5-dichloro-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may interfere with nucleic acid synthesis in microbial cells.

- Disruption of Membrane Integrity : The presence of halogen atoms and sulfur groups can disrupt bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Features

The compound shares core motifs with several classes of thiadiazole derivatives (Table 1). Key distinctions include:

Key Insights :

- The thioether-acetamide linker provides conformational flexibility compared to rigid trichloroethyl or benzothiazole linkers in .

Physicochemical Properties

- Melting Points: Thiadiazole derivatives with chlorinated aromatics (e.g., 503–504 K in ) typically exhibit higher melting points than non-halogenated analogs, suggesting enhanced crystallinity due to halogen-based intermolecular interactions.

- Hydrogen Bonding : The amide and thiadiazole N-atoms enable hydrogen-bond networks (e.g., centrosymmetric dimers in ), which may improve solubility in polar solvents compared to purely aromatic analogs.

Q & A

Basic: What are the key steps for synthesizing this compound, and how is its structural identity confirmed?

Answer:

The synthesis involves cyclocondensation of intermediates such as isothiocyanates with thiadiazole derivatives under reflux conditions (e.g., ethanol or sulfuric acid media). Purification is achieved via recrystallization (e.g., using ethanol or acetic acid). Structural confirmation employs:

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹, thioamide bands).

- ¹H NMR for proton environments (e.g., aromatic protons at δ 7.20–7.94 ppm, NH signals).

- Mass spectrometry (FAB) for molecular ion validation (e.g., m/z = 384 [M+H]⁺).

- X-ray diffraction for crystallographic confirmation of co-crystals in intermediate stages .

Advanced: How can statistical experimental design optimize reaction yield and purity?

Answer:

Use Design of Experiments (DoE) to minimize trials while maximizing data robustness:

- Fractional factorial designs to screen variables (e.g., temperature, solvent ratios, catalyst loading).

- Response Surface Methodology (RSM) to model nonlinear relationships between variables (e.g., sulfuric acid concentration vs. cyclization efficiency).

- Example: A Central Composite Design (CCD) could optimize the reaction of isothiocyanate (20 mmol) with benzohydrazide in ethanol, identifying critical factors like reflux duration and pH .

Advanced: What computational approaches elucidate reaction mechanisms or intermediate formation?

Answer:

- Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., cyclization barriers in thiadiazole formation).

- Molecular Dynamics (MD) simulations model solvent effects on intermediate stability.

- Quantum chemical path searches (e.g., AFIR or GRRM) map potential energy surfaces for heterocyclization pathways, as proposed in for reaction design .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

- Co-crystal formation : Co-crystals of intermediates (e.g., acetamide and thioacetamide) complicate isolation. Use solvent polarity adjustments (e.g., chloroform:acetone 3:1) or fractional crystallization .

- Byproduct contamination : Column chromatography (silica gel, ethyl acetate/hexane) or preparative TLC resolves impurities.

- Incomplete cyclization : Prolonged sulfuric acid treatment (24 hours at 293–298 K) ensures full conversion of intermediates .

Advanced: How can structure-activity relationship (SAR) studies guide biological activity exploration?

Answer:

- Modify substituents : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess antimicrobial or cytotoxic effects.

- Bioisosteric replacements : Substitute the thiadiazole ring with oxadiazole (as in ) to compare stability and activity.

- In vitro assays : Test derivatives against bacterial strains (e.g., S. aureus, E. coli) using protocols from ’s saccharin-tetrazolyl analogs .

Advanced: How should researchers resolve contradictions in spectral or analytical data?

Answer:

- Cross-validation : Correlate NMR, IR, and MS data to confirm assignments (e.g., NH proton shifts vs. IR amide bands).

- Replicate experiments : Repeat syntheses under controlled conditions to isolate batch-specific anomalies.

- Alternative techniques : Use ¹³C NMR or HSQC to resolve overlapping signals in complex aromatic regions .

Basic: What storage conditions ensure compound stability for long-term studies?

Answer:

- Environment : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Desiccants : Include silica gel packs to mitigate moisture-induced degradation.

- Monitoring : Regular TLC/HPLC checks (e.g., chloroform:acetone eluent) detect decomposition .

Advanced: What challenges arise during scale-up, and how are they mitigated?

Answer:

- Heat transfer inefficiency : Replace batch reactors with continuous flow systems for exothermic steps (e.g., cyclization in sulfuric acid).

- Mixing limitations : Use high-shear mixers to ensure homogeneity in viscous reaction media.

- Purification bottlenecks : Implement centrifugal partition chromatography (CPC) for large-volume separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.